

# spectroscopic analysis of 5-Nitrobenzo[d]oxazol-2-amine (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 5-Nitrobenzo[d]oxazol-2-amine

Cat. No.: B458975

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## Spectroscopic Analysis of 5-Nitrobenzo[d]oxazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **5-Nitrobenzo[d]oxazol-2-amine**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the expected spectroscopic characteristics based on its structure and provides detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

## Core Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for **5-Nitrobenzo[d]oxazol-2-amine** based on the analysis of structurally similar compounds. These values serve as a reference for the identification and characterization of this molecule.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data (400 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~8.5 - 8.3	d	H-4
~8.2 - 8.0	dd	H-6
~7.8 - 7.6	br s	-NH <sub>2</sub>
~7.5 - 7.3	d	H-7

Disclaimer: These are predicted chemical shifts. Actual experimental values may vary.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data (100 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
~165 - 160	C-2
~152 - 148	C-7a
~145 - 140	C-5
~140 - 135	C-3a
~120 - 115	C-6
~115 - 110	C-4
~110 - 105	C-7

Disclaimer: These are predicted chemical shifts. Actual experimental values may vary.

Table 3: Expected Fourier-Transform Infrared (FTIR) Spectroscopy Data (ATR)

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3400 - 3200	N-H stretch (primary amine)
1640 - 1600	C=N stretch (oxazole ring)
1620 - 1580	N-H bend (primary amine) & C=C stretch (aromatic)
1550 - 1475	N-O asymmetric stretch (nitro group)
1350 - 1300	N-O symmetric stretch (nitro group)
1250 - 1200	C-O-C stretch (oxazole ring)
1335 - 1250	C-N stretch (aromatic amine)

Table 4: Anticipated Mass Spectrometry Data (Electron Ionization - EI)

m/z	Proposed Fragment
179	[M] <sup>+</sup> (Molecular Ion)
133	[M - NO <sub>2</sub> ] <sup>+</sup>
105	[M - NO <sub>2</sub> - CO] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are standardized for the analysis of heterocyclic organic compounds like **5-Nitrobenzo[d]oxazol-2-amine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of purified **5-Nitrobenzo[d]oxazol-2-amine** for <sup>1</sup>H NMR, and 20-50 mg for <sup>13</sup>C NMR.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $CDCl_3$ ) in a clean vial.
- Transfer the solution to a 5 mm NMR tube.

#### Data Acquisition:

- Record  $^1H$  and  $^{13}C$  NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- Use Tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- For  $^1H$  NMR, acquire data over a spectral width of 0-12 ppm.
- For  $^{13}C$  NMR, acquire data over a spectral width of 0-200 ppm.
- Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

## Fourier-Transform Infrared (FTIR) Spectroscopy

#### Sample Preparation and Analysis:

- Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the powdered **5-Nitrobenzo[d]oxazol-2-amine** sample directly onto the ATR crystal.
- Apply pressure to ensure firm contact between the sample and the crystal.
- Record the FTIR spectrum in the mid-infrared range (4000 to 400  $cm^{-1}$ ). The instrument software will automatically subtract the background spectrum.

## Mass Spectrometry (MS)

#### Sample Preparation for Electron Ionization (EI-MS):

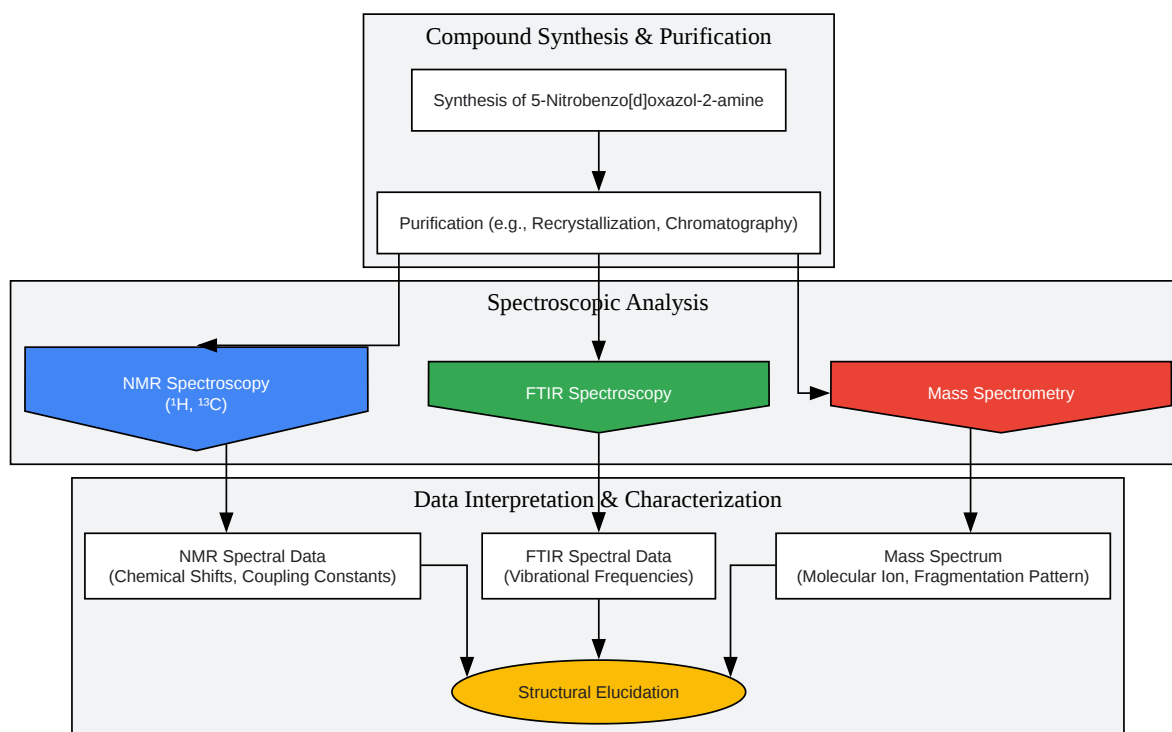
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

#### Data Acquisition:

- Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- Acquire the mass spectrum in the desired mass range (e.g.,  $m/z$  50-500).
- The instrument will generate a plot of relative ion abundance versus the mass-to-charge ratio ( $m/z$ ).

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **5-Nitrobenzo[d]oxazol-2-amine**.



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Caption: Workflow for the spectroscopic characterization of **5-Nitrobenzo[d]oxazol-2-amine**.

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